molecular formula C8H3Cl4F3O B1402189 2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417566-65-4

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1402189
CAS No.: 1417566-65-4
M. Wt: 313.9 g/mol
InChI Key: VQKVTAMAYGGDBN-UHFFFAOYSA-N
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Description

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene. This reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at a temperature range of 50-70°C to ensure optimal yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high efficiency and purity. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include partially or fully dechlorinated aromatic compounds.

Scientific Research Applications

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
  • 2-Chloro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene
  • 2-Chloro-1-(trichloromethoxy)-5-(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trichloromethoxy and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2-chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl4F3O/c9-6-4(7(13,14)15)2-1-3-5(6)16-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKVTAMAYGGDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl4F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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